An In-Depth Technical Guide to 7-Ketoabiraterone Acetate (CAS 2410075-48-6)
An In-Depth Technical Guide to 7-Ketoabiraterone Acetate (CAS 2410075-48-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of a Key Impurity
7-Ketoabiraterone acetate has emerged as a critical reference standard for pharmaceutical quality control, primarily due to its status as a significant impurity in the synthesis and degradation of Abiraterone Acetate.[1][2] Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer, functions as a potent and selective inhibitor of the CYP17A1 enzyme, a key player in androgen biosynthesis.[] Given the therapeutic importance of Abiraterone Acetate, a thorough understanding and precise quantification of its impurities, such as 7-Ketoabiraterone acetate, are paramount for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the chemical and physical properties of 7-Ketoabiraterone acetate, its synthesis, analytical methodologies for its detection and quantification, and its relationship to the parent compound, Abiraterone acetate.
Physicochemical Properties: A Foundation for Analysis
A precise understanding of the physicochemical properties of 7-Ketoabiraterone acetate is fundamental for the development of robust analytical methods and for its use as a reference standard. While some properties are predicted, the most accurate data is typically provided in the Certificate of Analysis (CoA) accompanying a purchased reference standard.[4]
| Property | Value | Source |
| CAS Number | 2410075-48-6 | [5] |
| Molecular Formula | C₂₆H₃₁NO₃ | [2][5] |
| Molecular Weight | 405.53 g/mol | [2] |
| IUPAC Name | (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-7-oxo-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate | [2] |
| Appearance | Off-White Powder | [6] |
| Storage | 2-8°C Refrigerator | [6] |
Note on Solubility and Melting Point: Specific solubility data and a precise melting point are not consistently available in public literature. Researchers should refer to the Certificate of Analysis provided by the supplier of their reference standard for this information.
Spectroscopic and Chromatographic Profile: The Fingerprint of a Molecule
The structural elucidation and confirmation of 7-Ketoabiraterone acetate rely on a combination of spectroscopic and chromatographic techniques. A comprehensive Certificate of Analysis for a reference standard will typically include data from ¹H-NMR, Mass Spectrometry, HPLC, and IR spectroscopy.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data provide a detailed map of the molecule's hydrogen and carbon framework, confirming the presence of the ketone group at the 7-position and the acetate moiety.
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound and can provide fragmentation patterns that further support its structural identity.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, notably the carbonyl stretch of the ketone and the ester.
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of 7-Ketoabiraterone acetate and for its quantification as an impurity in Abiraterone Acetate.[1][2]
Synthesis and Formation: From Parent Drug to Impurity
7-Ketoabiraterone acetate is recognized as a process-related impurity and a potential degradation product of Abiraterone Acetate.[8] Its synthesis is therefore of interest for both the production of reference standards and for understanding its formation during the manufacturing and storage of the active pharmaceutical ingredient (API).
A plausible synthetic route to 7-Ketoabiraterone acetate involves the oxidation of Abiraterone Acetate. The presence of the allylic position at C-7 makes it susceptible to oxidation, leading to the formation of the ketone. The specifics of the synthetic process, including the choice of oxidizing agent and reaction conditions, are crucial for achieving a directional synthesis with high purity.[8]
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of 7-Ketoabiraterone Acetate from Abiraterone Acetate.
Analytical Methodology: A Validated Approach to Quantification
The United States Pharmacopeia (USP) provides a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Abiraterone Acetate and its impurities, including 7-Ketoabiraterone acetate.[9] This method is crucial for the quality control of the drug substance and formulated products.
Step-by-Step HPLC Protocol (Based on USP Monograph)
1. Preparation of Solutions:
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Mobile Phase: Prepare as specified in the current USP monograph for Abiraterone Acetate Tablets. This typically involves a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile and ethanol).[9]
-
Standard Solution: Accurately weigh and dissolve a known quantity of USP Abiraterone Acetate Reference Standard (RS) in a suitable diluent (e.g., acetonitrile) to obtain a solution with a known concentration.[9]
-
System Suitability Solution: Prepare a solution containing USP Abiraterone System Suitability Mixture RS, which includes Abiraterone Acetate and its key impurities, such as 7-Ketoabiraterone acetate, at specified concentrations.[9]
-
Sample Solution: Prepare the sample to be analyzed (e.g., Abiraterone Acetate API or crushed tablets) by dissolving a known quantity in the diluent to achieve a target concentration similar to the Standard Solution.
2. Chromatographic Conditions:
-
Column: A suitable C18 column with specifications as outlined in the USP monograph.[9]
-
Flow Rate: As specified in the monograph.
-
Column Temperature: Maintain a constant column temperature as specified.
-
Detection: UV detection at a wavelength specified in the monograph.[9]
-
Injection Volume: A fixed volume, typically in the range of 10-20 µL.
3. System Suitability:
-
Inject the System Suitability Solution and verify that the chromatographic system meets the requirements for resolution between critical peak pairs (e.g., between anhydro abiraterone and 3-deoxy 3-chloroabiraterone) and other performance criteria as defined in the USP monograph.[9]
4. Analysis:
-
Inject the Standard Solution and the Sample Solution into the chromatograph.
-
Identify the peaks based on their retention times relative to the standards. The USP monograph specifies the relative retention time for 7-Ketoabiraterone acetate.[9]
-
Calculate the percentage of 7-Ketoabiraterone acetate in the sample using the peak areas and the known concentration of the reference standard, applying the appropriate relative response factor as provided in the USP monograph.[9]
HPLC Analysis Workflow
Caption: A streamlined workflow for the HPLC analysis of 7-Ketoabiraterone Acetate.
Biological Context: The Role of the Parent Compound
Currently, there is limited publicly available information on the specific biological activity or pharmacological profile of 7-Ketoabiraterone acetate. Its significance lies in its role as an impurity that must be controlled to ensure the quality of Abiraterone Acetate.[1][2]
To understand the context in which 7-Ketoabiraterone acetate is relevant, it is essential to consider the mechanism of action of the parent drug, Abiraterone. Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active metabolite, abiraterone.[10] Abiraterone is a potent and irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[] By blocking this enzyme, abiraterone significantly reduces the levels of testosterone and other androgens that fuel the growth of prostate cancer.[]
The metabolic fate of Abiraterone Acetate is complex, involving hydrolysis to abiraterone followed by further metabolism through various pathways.[11] The formation of 7-Ketoabiraterone acetate is likely a result of oxidative processes, either during the manufacturing process or as a degradation product upon storage.
Conclusion: A Critical Reference for Pharmaceutical Quality
7-Ketoabiraterone acetate (CAS 2410075-48-6) is a well-characterized impurity of the vital anticancer agent Abiraterone Acetate. Its primary role in the pharmaceutical industry is as a reference standard for the development, validation, and routine application of analytical methods to ensure the purity and quality of the final drug product.[1][5] This guide has provided a consolidated overview of its key chemical properties, a conceptual framework for its synthesis, and a detailed protocol for its analysis based on established pharmacopeial methods. For researchers and drug development professionals, a thorough understanding of this and other impurities is indispensable for delivering safe and effective medicines to patients.
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Sasikala, C. V. A., Namshamgari, S., Bandreddi, V., & Bandichhor, R. (2023). Synthesis of 7‐ketoabiraterone acetate (ARS‐7) and 3‐deoxy‐3‐acetyl abiraterone (ARS‐8). ResearchGate. Available from: [Link].
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Pharmaffiliates. CAS No : 2410075-48-6 | Product Name : 7-Ketoabiraterone Acetate. Available from: [Link].
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Haidar, S., et al. (2012). Synthesis of the Abiraterone Derivatives 5α‐ and 5β‐Δ1‐Abiraterone and Structural Determination of an Unknown Metabolite in Human Serum Derived from Oral Abiraterone Acetate. Molecules, 17(12), 14389-14403. Available from: [Link].
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Kuna, A. K., et al. (2018). Analytical Method Development and Validation for the Estimation of Abiraterone and its Impurity in Pharmaceutical Formulation By RP-HPLC. Der Pharmacia Lettre, 10(9), 19-31. Available from: [Link].
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ResearchGate. (2025). New stability indicating RP-HPLC method for the determination of Abiraterone acetate, its related substances and degradation products in bulk and dosage form. Available from: [Link].
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MDPI. (2024). Development, Validation, and Greenness Assessment of Eco-Friendly Analytical Methods for the Determination of Abiraterone Acetate in Pure Form and Pharmaceutical Formulations. Available from: [Link].
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Wang, Y., et al. (2022). Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes. Frontiers in Pharmacology, 13, 934509. Available from: [Link].
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Taplin, M. E., et al. (2012). Activity of abiraterone acetate in metastatic patients with castration-resistant prostate cancer (mCRPC) previously treated with ketoconazole. Journal of Clinical Oncology, 30(5_suppl), 233-233. Available from: [Link].
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Pharmaffiliates. Abiraterone-Impurities. Available from: [Link].
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